

Gd-NMC-3 induced artifacts in magnetic resonance imaging

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Compound of Interest

Compound Name: Gd-NMC-3

Cat. No.: B15553273

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Disclaimer: The following information is for research purposes only and not for clinical use. **Gd-NMC-3** is a novel bimodal imaging probe, and while it has been characterized in preclinical studies, users should exercise caution and adhere to all institutional and national safety guidelines for handling chemical and imaging agents.

Product Information

Gd-NMC-3 is a state-of-the-art, small-molecule bimodal imaging probe designed for both near-infrared fluorescence (NIRF) and magnetic resonance imaging (MRI) applications.^{[1][2][3][4]} Its unique structure allows for high-resolution anatomical imaging via MRI, complemented by the high sensitivity of fluorescence imaging for cellular and molecular tracking.

Chemical Composition: **Gd-NMC-3** is synthesized by covalently coupling a near-infrared fluorescent dye (DCDSTCY) and a gadolinium chelate (Gd-DOTA) via a butane diamine linker.^{[1][2][3][4]} The use of a macrocyclic DOTA chelate ensures high thermodynamic and kinetic stability, minimizing the potential for in vivo release of toxic free Gd³⁺ ions.

Mechanism of Action:

- **MRI:** The gadolinium (Gd³⁺) ion in the Gd-DOTA complex is a paramagnetic metal that shortens the T1 relaxation time of nearby water protons. This results in a brighter signal on

T1-weighted MR images, enhancing the contrast between tissues where the agent accumulates and the surrounding tissues.

- NIRF: The DCDSTCY component is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. This property allows for optical imaging with deep tissue penetration and minimal autofluorescence, enabling sensitive detection of the probe's localization.

Key Properties:

Property	Value	Reference
Modality	Bimodal: MRI and NIRF	[1][2][3][4]
MRI Contrast Type	T1-positive	Inferred from Gd-DOTA component
Relaxivity (r_1)	11.64 M ⁻¹ s ⁻¹	[4]
Excitation Wavelength (λ_{ex})	755 nm	[4]
Emission Wavelength (λ_{em})	792 nm	[4]
Biocompatibility	Good, with low cytotoxicity at effective concentrations	[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications for **Gd-NMC-3**?

A1: **Gd-NMC-3** is primarily designed for preclinical research in oncology. Its main applications include:

- High-resolution MRI of tumor morphology and vasculature.
- Sensitive NIRF imaging of tumor margins and metastasis.
- Real-time intraoperative guidance for tumor resection.[1][2][3][4]

Q2: What are the advantages of using a bimodal probe like **Gd-NMC-3**?

A2: Bimodal imaging with **Gd-NMC-3** offers several advantages over single-modality imaging:

- **Complementary Information:** It combines the high spatial resolution of MRI for anatomical context with the high sensitivity of NIRF imaging for detecting low concentrations of the probe.
- **Enhanced Confidence:** The fluorescence signal can validate the MRI signal, confirming that the observed contrast enhancement is due to probe accumulation and not other physiological factors.
- **Versatility:** It can be used for both preoperative planning (MRI) and intraoperative guidance (NIRF).

Q3: How does the relaxivity of **Gd-NMC-3** compare to other gadolinium-based contrast agents (GBCAs)?

A3: **Gd-NMC-3** exhibits a high longitudinal relaxivity (r_1) of $11.64 \text{ M}^{-1}\text{s}^{-1}$.^[4] This is significantly higher than standard macrocyclic GBCAs like Gd-DOTA (gadoterate meglumine), which typically have r_1 values in the range of $3\text{-}5 \text{ s}^{-1}\text{mM}^{-1}$. This higher relaxivity can potentially allow for lower administered doses while achieving similar or enhanced MRI contrast.

Q4: Is **Gd-NMC-3** safe for in vivo use?

A4: Preclinical studies have shown that **Gd-NMC-3** has good biocompatibility and low cytotoxicity at the concentrations required for effective imaging.^{[1][2][3][4]} The use of the highly stable Gd-DOTA chelate minimizes the risk of gadolinium toxicity. However, as with all GBCAs, it is crucial to adhere to approved institutional protocols for animal research and to use the lowest effective dose.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with **Gd-NMC-3**.

Issue 1: Suboptimal or Noisy MRI Signal

Question	Possible Cause	Suggested Solution
Why is the T1 contrast enhancement lower than expected?	Incorrect Pulse Sequence: The imaging sequence may not be optimized for T1 contrast.	Ensure you are using a T1-weighted pulse sequence (e.g., spin-echo with short TR/TE or gradient-echo with appropriate flip angle).
Low Probe Concentration: The dose of Gd-NMC-3 at the target site may be insufficient.	Verify the injected dose and consider optimizing the imaging time point post-injection to coincide with peak accumulation.	
Incorrect Shim: Poor magnetic field homogeneity can degrade image quality.	Perform shimming procedures before acquisition to ensure a homogeneous magnetic field across the region of interest.	
Why are there dark spots or signal voids in the image?	Susceptibility Artifacts: High concentrations of gadolinium can lead to T2* effects, causing signal loss, especially in gradient-echo sequences.	If possible, switch to a spin-echo based T1-weighted sequence, which is less sensitive to susceptibility. If high concentrations are expected, consider this effect during image interpretation.
Air Bubbles: Introduction of air bubbles during injection can cause susceptibility artifacts.	Ensure the injection solution is free of air bubbles before administration.	
Why does the image appear distorted?	Gradient Non-linearity: Issues with the MRI system's gradients can cause geometric distortion.	This is an instrument issue. Ensure the MRI system is properly calibrated and maintained. [4]

Issue 2: Weak or Inconsistent NIRF Signal

Question	Possible Cause	Suggested Solution
Why is the fluorescence signal weak or absent?	Incorrect Filter Sets: The excitation and emission filters on the imaging system may not match the spectral properties of Gd-NMC-3.	Use appropriate filter sets for excitation around 755 nm and emission around 792 nm.
Insufficient Probe Accumulation: Similar to the MRI issue, the concentration at the target may be too low for detection.	Confirm the injected dose and optimize the imaging window.	
Autofluorescence: Background signal from the tissue may be obscuring the probe's signal.	Ensure the use of a narrow-band emission filter and consider spectral unmixing techniques if available on your system.	
Why is the fluorescence signal diffuse and not localized to the tumor?	Probe Clearance: The imaging may be performed too late after injection, leading to probe distribution in clearance organs.	Refer to pharmacokinetic data and perform imaging at earlier time points.
Non-specific Binding: The probe may be binding to non-target tissues.	While Gd-NMC-3 has shown good tumor accumulation, some non-specific uptake is possible. Analyze biodistribution in various organs to understand the probe's behavior in your model.	

Experimental Protocols

Protocol 1: In Vitro Relaxivity Measurement

This protocol outlines the steps to measure the T1 relaxivity of **Gd-NMC-3** using a phantom.

- Preparation of **Gd-NMC-3** Solutions:
 - Prepare a stock solution of **Gd-NMC-3** in a relevant buffer (e.g., PBS, pH 7.4).
 - Perform serial dilutions to create a set of at least five concentrations ranging from 0 to 1.0 mM.
 - Accurately determine the gadolinium concentration of each sample using inductively coupled plasma mass spectrometry (ICP-MS).
- Phantom Preparation:
 - Transfer each concentration into separate, identical phantom tubes (e.g., 1.5 mL microcentrifuge tubes).
 - Arrange the tubes in a phantom holder and immerse them in a water bath to maintain a constant temperature (e.g., 25°C or 37°C).
- MRI Acquisition:
 - Place the phantom in the MRI scanner.
 - Acquire T1 maps using a suitable sequence, such as an inversion recovery spin-echo or a variable flip angle gradient-echo sequence.
 - Ensure the acquisition parameters cover a range that will accurately measure the expected T1 values.
- Data Analysis:
 - Draw a region of interest (ROI) within each phantom tube on the T1 maps to determine the mean T1 relaxation time for each concentration.
 - Convert the T1 times to relaxation rates ($R1 = 1/T1$).
 - Plot $R1$ (in s^{-1}) against the gadolinium concentration (in mM).

- The slope of the linear fit of this data represents the T1 relaxivity (r_1) in units of $s^{-1}mM^{-1}$.

Protocol 2: In Vivo Tumor Imaging and Image-Guided Surgery (Animal Model)

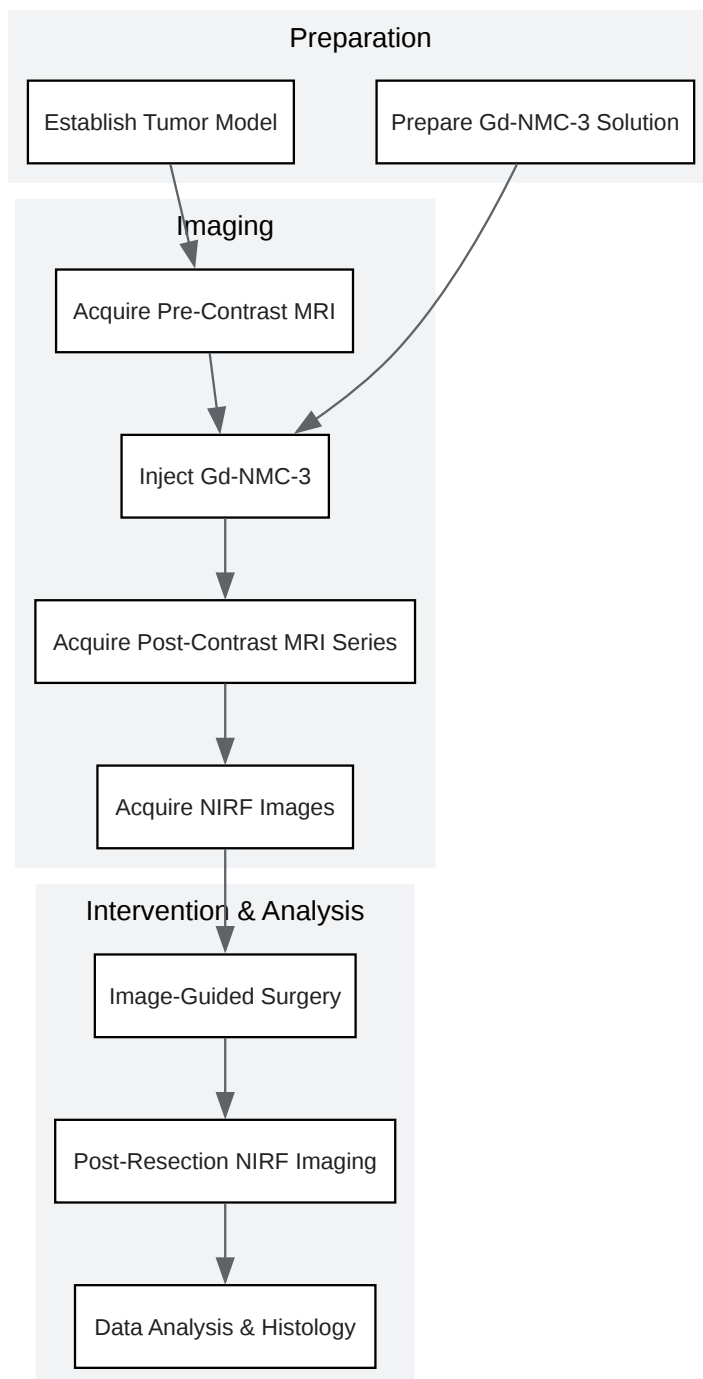
This protocol provides a general workflow for using **Gd-NMC-3** in a murine tumor model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

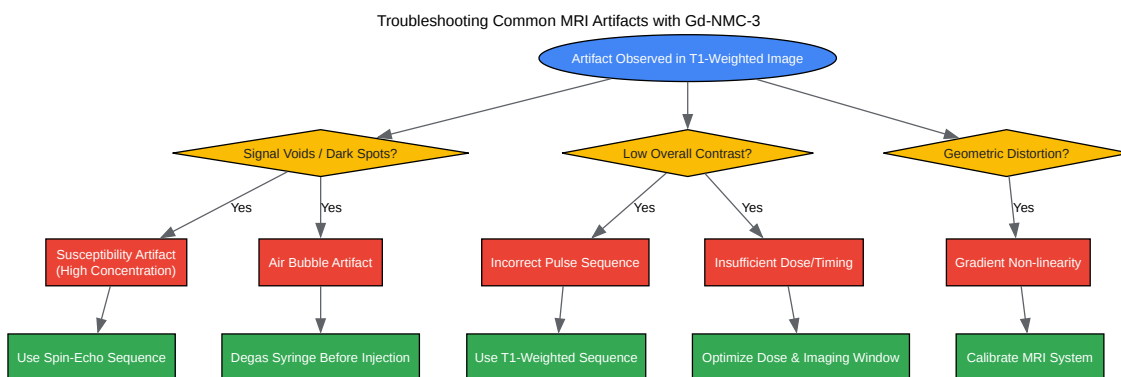
- Animal Model:
 - Establish subcutaneous or orthotopic tumors in immunocompromised mice using a relevant human cancer cell line (e.g., LM3).
 - Allow tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).
- Probe Administration:
 - Prepare a sterile solution of **Gd-NMC-3** in saline.
 - Administer **Gd-NMC-3** intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 20 mg/kg).[4]
- MRI Acquisition:
 - Anesthetize the animal and place it in an animal holder with physiological monitoring.
 - Acquire pre-contrast T1-weighted MR images of the tumor region.
 - Inject the **Gd-NMC-3** solution.
 - Acquire a series of post-contrast T1-weighted images at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to determine the optimal window for contrast enhancement.
- NIRF Imaging:
 - At the time of peak MRI contrast, transfer the anesthetized animal to a NIRF imaging system.

- Acquire fluorescence images of the tumor, ensuring the use of appropriate excitation and emission filters.
- The fluorescence signal can be used to delineate tumor margins.
- Image-Guided Surgery:
 - Under continuous anesthesia, perform a surgical resection of the tumor.
 - Use the real-time NIRF signal to guide the removal of fluorescent tissue, aiming for complete resection of the tumor margins.
 - After resection, image the surgical bed with the NIRF system to check for any residual fluorescence, which may indicate remaining tumor tissue.
- Data Analysis:
 - Analyze the MRI data by calculating the signal-to-noise ratio (SNR) or contrast-to-noise ratio (CNR) in the tumor versus surrounding tissue over time.
 - Quantify the fluorescence intensity in the tumor and other organs to assess biodistribution.
 - Correlate the findings from MRI, NIRF, and histopathology to validate the imaging results.

Visualizations

Gd-NMC-3 In Vivo Experimental Workflow





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